molecular formula C8H4ClI B12046081 1-Chloro-3-(iodoethynyl)benzene

1-Chloro-3-(iodoethynyl)benzene

Cat. No.: B12046081
M. Wt: 262.47 g/mol
InChI Key: UMKXPYUWBPLAMN-UHFFFAOYSA-N
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Description

1-Chloro-3-(iodoethynyl)benzene is an organic compound with the molecular formula C8H4ClI It is a derivative of benzene, where a chlorine atom and an iodoethynyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

The synthesis of 1-Chloro-3-(iodoethynyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives. For instance, starting with 1-chloro-3-iodobenzene, the iodoethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Chemical Reactions Analysis

1-Chloro-3-(iodoethynyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Chloro-3-(iodoethynyl)benzene exerts its effects is primarily through halogen bonding. Halogen bonding involves the interaction between the electrophilic region of a halogen atom and a nucleophilic site on another molecule . This interaction can influence the molecular recognition processes and binding affinities in biological systems. The iodoethynyl group, in particular, is known for its strong halogen bonding capabilities, which can be exploited in the design of molecular receptors and catalysts.

Comparison with Similar Compounds

1-Chloro-3-(iodoethynyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of halogen atoms and an ethynyl group, which provides a balance of reactivity and stability, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C8H4ClI

Molecular Weight

262.47 g/mol

IUPAC Name

1-chloro-3-(2-iodoethynyl)benzene

InChI

InChI=1S/C8H4ClI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H

InChI Key

UMKXPYUWBPLAMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CI

Origin of Product

United States

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